molecular formula C10H10O2 B123602 (1S,2R)-1,2-dihydronaphthalene-1,2-diol CAS No. 31966-70-8

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

Cat. No. B123602
CAS RN: 31966-70-8
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-ZJUUUORDSA-N
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Description

The compound “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” belongs to a class of organic compounds known as diastereomers . Diastereomers are stereoisomers that are not mirror images of each other .


Synthesis Analysis

While specific synthesis methods for “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” were not found, similar compounds have been synthesized using various methods. For example, the synthesis of (+)-(1s,2r)- and (−)-(1r,2s)-trans-2-phenylcyclohexanol was achieved via sharpless asymmetric dihydroxylation .


Molecular Structure Analysis

The molecular structure of a compound like “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” can be determined using techniques such as X-ray diffraction . The configuration of the molecule can be described using the Cahn-Ingold-Prelog (CIP) rules .


Physical And Chemical Properties Analysis

Diastereomers, like “(1S,2R)-1,2-dihydronaphthalene-1,2-diol”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .

Scientific Research Applications

  • Catalytic Synthesis and Transformation : The molecule is crucial in synthetic chemistry, particularly in catalytic asymmetric construction. One study demonstrates the use of oxidative N-heterocyclic carbene catalysis to synthesize 1,2-dihydronaphthalenes with high yield and enantioselectivity. These products can be transformed into useful compounds like alcohols, amides, and epoxides (Perveen et al., 2017).

  • Environmental Analysis and Metabolite Detection : In environmental studies, particularly related to polycyclic aromatic hydrocarbons (PAHs), 1,2-dihydronaphthalene-1,2-diol derivatives are used as markers. For example, a study discusses the use of fixed wavelength fluorescence for analyzing fish bile metabolites, including 1,2-dihydronaphthalene-1,2-diol, as indicators of PAH exposure (Pampanin et al., 2016).

  • Thermodynamic Studies : Thermodynamic properties of 1,2-dihydronaphthalene have been investigated, providing insights into its stability and reaction dynamics. For instance, a study reports on the standard thermodynamic properties for gaseous 1,2-dihydronaphthalene, including entropy and enthalpy values (Chirico & Steele, 2008).

  • Synthetic Applications in Organic Chemistry : The molecule finds use in the synthesis of various organic compounds. For instance, a study reports on the synthesis of trans-dihydronaphthalene-diols, highlighting its potential use as standards for PAH metabolite analysis (Vaaland, Pampanin, & Sydnes, 2020).

  • Reaction Mechanism Studies : Research into the reaction mechanisms involving 1,2-dihydronaphthalene has also been conducted. For example, a study delves into the photochemical behavior of 1,2-dihydronaphthalene oxide, examining pathways for ring contraction and other reactions (White, Wedyck, & Lynch, 1993).

Safety And Hazards

The safety and hazards associated with a compound like “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” would depend on its specific chemical structure. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for accurate information .

Future Directions

The future directions in the study of compounds like “(1S,2R)-1,2-dihydronaphthalene-1,2-diol” could involve further exploration of their synthesis, properties, and potential applications. The development of new synthetic methods and the discovery of new reactions involving these compounds could be areas of future research .

properties

IUPAC Name

(1S,2R)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021804
Record name cis-1,2-Dihydroxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

CAS RN

31966-70-8
Record name rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31966-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthalenediol, 1,2-dihydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Ferraro, AL Okerlund, JC Mowers… - Journal of …, 2006 - Am Soc Microbiol
Rieske oxygenase (RO) systems are two- and three-component enzyme systems that catalyze the formation of cis-dihydrodiols from aromatic substrates. Degradation of pollutants in …
Number of citations: 81 journals.asm.org

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